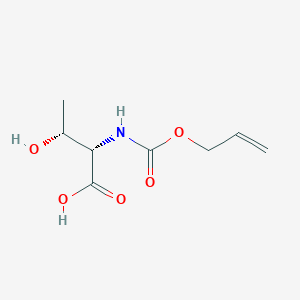
(2S,3R)-3-Hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-Hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.194. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2S,3R)-3-Hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid, a compound belonging to the class of hydroxy fatty acids, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₅NO₃
- Molecular Weight : 173.21 g/mol
- CAS Number : Not specified in the available data
The compound exhibits biological activities primarily through modulation of metabolic pathways and interaction with specific receptors. It is believed to influence the following:
- Enzyme Inhibition : It may inhibit enzymes involved in lipid metabolism, thereby affecting energy homeostasis.
- Receptor Interaction : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested, influencing signaling pathways related to metabolism and inflammation.
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
Case Studies
-
Anti-inflammatory Activity
- A study investigated the compound's effect on cytokine production in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.
-
Metabolic Effects
- Research on diabetic mouse models showed that administration of this compound improved insulin sensitivity and reduced blood glucose levels, highlighting its potential as an adjunct therapy in diabetes management.
-
Neuroprotection
- In a neuroblastoma cell line study, the compound demonstrated a capacity to protect against oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
(2S,3R)-3-Hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid has been investigated for its potential therapeutic properties. Its structural characteristics allow it to interact with biological systems effectively.
Case Study: Antibody-Drug Conjugates
Research has shown that derivatives of this compound can be utilized in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissue. The compound's ability to form stable linkages with antibodies enhances the efficacy of these therapeutic agents .
Biochemical Research
The compound is also studied for its role in metabolic pathways. Its structural similarity to amino acids allows it to participate in various biochemical reactions.
Case Study: Metabolic Pathways
In studies focusing on amino acid metabolism, this compound has been shown to influence the synthesis of other biologically relevant molecules, such as neurotransmitters and hormones. This property makes it a valuable tool for researchers exploring metabolic disorders.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, making it an essential building block in organic synthesis.
Data Table: Synthetic Reactions Involving this compound
Propiedades
IUPAC Name |
(2S,3R)-3-hydroxy-2-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-3-4-14-8(13)9-6(5(2)10)7(11)12/h3,5-6,10H,1,4H2,2H3,(H,9,13)(H,11,12)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSNJTBITYJZBG-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














